molecular formula C8H3BrCl3F3O B1403923 1-Bromo-3-(trichloromethoxy)-5-(trifluoromethyl)benzene CAS No. 1417569-91-5

1-Bromo-3-(trichloromethoxy)-5-(trifluoromethyl)benzene

Cat. No. B1403923
CAS RN: 1417569-91-5
M. Wt: 358.4 g/mol
InChI Key: CBXJPEGKZVAWDD-UHFFFAOYSA-N
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Description

1-Bromo-3-(trichloromethoxy)-5-(trifluoromethyl)benzene (1-B3T5TFMB) is a halogenated aromatic compound that has been used in the synthesis of a variety of organic compounds. It is a colorless liquid with a pungent odor and is soluble in organic solvents. It is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, polymers, and dyes. The compound is also used in the synthesis of other organobromine compounds.

Scientific Research Applications

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound closely related to 1-Bromo-3-(trichloromethoxy)-5-(trifluoromethyl)benzene, has been identified as a versatile starting material in organometallic synthesis. It is selectively prepared and used in a variety of synthetically useful reactions, including those involving phenylmagnesium, phenyllithium, and phenylcopper intermediates (Porwisiak & Schlosser, 1996).

Aryne Chemistry

1-Bromo-3-(trifluoromethoxy)benzene has been utilized in the generation of arynes, intermediates in organic synthesis. This compound, when treated under specific conditions, generates various phenyllithium intermediates. These intermediates are valuable for further chemical transformations, including the synthesis of naphthalenes and naphthols (Schlosser & Castagnetti, 2001).

Metalation and Site Selectivity

The bromo(trifluoromethyl)benzenes, including 1-bromo-3-(trifluoromethyl)benzene, have been studied for their reactivity in deprotonation reactions adjacent to the halogen substituent. These reactions are significant for establishing site selectivity in chemical synthesis, offering insights into positional ambiguities and reactivity patterns (Mongin, Desponds & Schlosser, 1996).

Organometallic Compounds

Research has been conducted on the synthesis and characterization of organometallic compounds like ethynylferrocene derivatives of tribromobenzene. These compounds, including derivatives of bromo-substituted benzenes, have shown interesting properties in electrochemical studies (Fink et al., 1997).

properties

IUPAC Name

1-bromo-3-(trichloromethoxy)-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl3F3O/c9-5-1-4(7(13,14)15)2-6(3-5)16-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXJPEGKZVAWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(Cl)(Cl)Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(trichloromethoxy)-5-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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